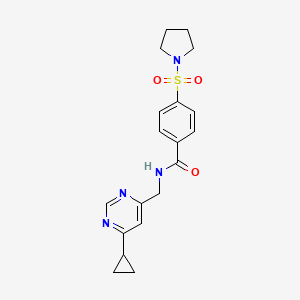

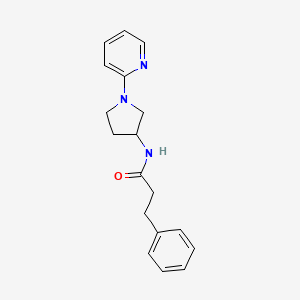

3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide” is an organic compound that contains a pyridine ring and a pyrrolidine ring, which are common structures in many pharmaceuticals and biologically active compounds .

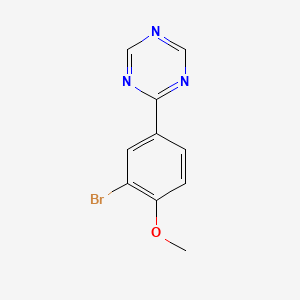

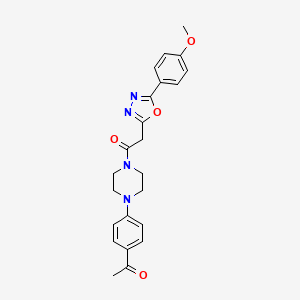

Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. These rings are likely to influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents and their positions on the rings. Properties such as solubility, melting point, and boiling point could be influenced by factors such as the presence of polar groups and the overall shape and size of the molecule .Scientific Research Applications

Anti-Tubercular Activity

3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide: has been studied for its anti-tubercular potential. Researchers have designed and synthesized novel derivatives of this compound, evaluating their activity against Mycobacterium tuberculosis (MTB). Among the tested compounds, several exhibited significant anti-tubercular activity, making them potential candidates for TB therapy .

Chemodivergent Synthesis

The compound’s structure includes a pyrrolidine ring, which is a versatile scaffold in drug discovery. Researchers have explored its chemodivergent synthesis to create diverse derivatives. These derivatives can be further evaluated for various biological activities, including antimicrobial, anticancer, or anti-inflammatory effects .

RORγt Modulation

The compound’s pyrrolidine moiety may interact with nuclear receptors. For instance, it could be investigated as a potential modulator of RORγt (retinoic acid-related orphan receptor gamma t), a transcription factor involved in immune regulation. Understanding its binding conformation and activity against RORγt could be valuable for drug development .

Antibacterial Properties

Exploring the N′-substituted variants of this compound could reveal antibacterial activity. Structure-activity relationship (SAR) studies have shown that different substituents impact antibacterial efficacy. For instance, N′-Ph (phenyl) substituents may enhance activity, while N′-Et (ethyl) substituents may reduce it. Investigating these variations could lead to novel antibacterial agents .

Cytotoxicity Assessment

Researchers have evaluated the cytotoxicity of this compound on human embryonic kidney cells (HEK-293). The results indicate that the compound is non-toxic to human cells, which is crucial for drug safety assessment .

Docking Studies and Further Development

Molecular docking studies have explored the interactions of derivatized conjugates of this compound. These studies provide insights into their binding modes and suitability for further development. Investigating their pharmacokinetics and pharmacodynamics could guide future drug design efforts .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting a potential interaction with the bacterial cells .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit anti-tubercular activity, suggesting they may interfere with the metabolic pathways of mycobacterium tuberculosis .

Pharmacokinetics

A related compound was found to have high solubility in saline at ph 7, suggesting good bioavailability .

Result of Action

Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra . This suggests that 3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide may also exhibit anti-tubercular activity.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph and temperature .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-phenyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c22-18(10-9-15-6-2-1-3-7-15)20-16-11-13-21(14-16)17-8-4-5-12-19-17/h1-8,12,16H,9-11,13-14H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJAHDKWFVFPFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CCC2=CC=CC=C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2762784.png)

![2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2762793.png)

![4-(2,6-difluorobenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2762795.png)

![N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B2762796.png)

![(Z)-2-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762802.png)